molecular formula C7H7BrN4 B1288720 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 175965-69-2

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1288720
CAS No.: 175965-69-2
M. Wt: 227.06 g/mol
InChI Key: GKOCPRWBWBTTLW-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring system

Scientific Research Applications

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

    Chemical Biology: The compound is utilized in studying biological pathways and mechanisms due to its ability to modulate specific molecular targets.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are currently unknown . As this compound is still in the early stages of research, the downstream effects of these pathways are yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-methylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction proceeds through electrophilic substitution, where the bromine atom is introduced at the 8th position of the pyridine ring. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine or its derivatives, to form the triazolopyridine ring system.

Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation conditions. This method is catalyst-free and eco-friendly, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with other heterocycles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar solvents and heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 8-azido-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine or 8-thio-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be formed.

    Oxidation Products: Oxidized derivatives such as 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-one.

    Reduction Products: Reduced derivatives such as this compound.

Comparison with Similar Compounds

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

    8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methyl and amine groups, resulting in different biological activities and applications.

    6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Lacks the bromine atom, leading to variations in reactivity and target interactions.

    8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOCPRWBWBTTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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